4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride
Overview
Description
“4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride” is a chemical compound with the molecular formula C13H9Cl2F4NO . It is used in laboratory chemicals . It has been used in the synthesis of other compounds .
Synthesis Analysis
The synthesis of related compounds involves various processes. For instance, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization . Another process involves the generation of regular droplets of aqueous phase mixed acid which were suspended in the continuous organic phase composed of mainly 1,2-dichloroethane as the main carrier .
Molecular Structure Analysis
The molecular structure of “4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride” can be represented by the InChI string: InChI=1S/C13H8ClF4NO.ClH/c14-9-5-7 (13 (16,17)18)1-4-12 (9)20-8-2-3-11 (19)10 (15)6-8;/h1-6H,19H2;1H . The Canonical SMILES representation is: C1=CC (=C (C=C1C (F) (F)F)Cl)OC2=CC (=C (C=C2)N)F.Cl .
Physical And Chemical Properties Analysis
The molecular weight of “4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride” is 342.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The exact mass is 340.9997319 g/mol . The compound has a rotatable bond count of 2 .
Scientific Research Applications
Synthesis of Bioactive Natural Products
Phenol derivatives like “4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride” have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .
Production of Conducting Polymers
These phenol derivatives are also used in the synthesis of conducting polymers. The presence of functional groups such as esters, nitriles, and halogens can enhance the properties of these polymers .
Use in Plastics, Adhesives, and Coatings Industries
m-Aryloxy phenols, a category that includes “4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride”, are used in the production of plastics, adhesives, and coatings. They improve these materials’ thermal stability and flame resistance .
Antioxidants, Ultraviolet Absorbers, and Flame Retardants
m-Aryloxy phenols have applications as antioxidants, ultraviolet absorbers, and flame retardants. These applications are particularly relevant in industries that require materials with high thermal stability .
Potential Biological Activities
Research has shown that m-aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects .
Continuous Flow Aromatic Nitration
“4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride” can be used in continuous flow aromatic nitration within droplet-based microreactors . This process improves the safety and efficiency of aromatic nitration, which is a key reaction in the synthesis of industrially important chemical intermediates .
Synthesis of Pexidartinib
This compound can also be used in the synthesis of pexidartinib, a drug used for the treatment of tenosynovial giant cell tumor .
Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol
In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol using "4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride" .
Safety and Hazards
“4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (repeated exposure). The target organs include the blood and hematopoietic system . It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and causes damage to organs through prolonged or repeated exposure .
Mechanism of Action
Target of Action
Compounds with similar trifluoromethyl groups have been found to target themitochondrial complex III . This complex plays a crucial role in the electron transport chain, which is essential for ATP production in cells .
Mode of Action
It’s known that trifluoromethyl-containing compounds often interact with their targets by forming strong bonds, leading to inhibition or activation of the target .
Biochemical Pathways
Given its potential target, it may influence theelectron transport chain and subsequently the production of ATP within cells .
Pharmacokinetics
The safety data sheet indicates that it is harmful if swallowed, suggesting that it can be absorbed through the gastrointestinal tract .
Result of Action
Some compounds with similar structures have shownfungicidal activities against Rhizoctonia solani and Botrytis cinereapers .
properties
IUPAC Name |
4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4NO.ClH/c14-9-5-7(13(16,17)18)1-4-12(9)20-8-2-3-11(19)10(15)6-8;/h1-6H,19H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBUNESZGCZWJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594459 | |
Record name | Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride | |
CAS RN |
113674-95-6 | |
Record name | Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113674-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chloro-4-trifluoromethyl)phenoxy-2-fluoroaniline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113674956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-chloro-4-trifluoromethyl)phenoxy-2-fluoroaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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